Cas no 823-85-8 ((4-fluorophenyl)hydrazine hydrochloride)

(4-fluorophenyl)hydrazine hydrochloride structure
823-85-8 structure
Product Name:(4-fluorophenyl)hydrazine hydrochloride
CAS No:823-85-8
Molecular Formula:C6H8ClFN2
Molecular Weight:162.592523574829
MDL:MFCD00012942
CID:39986
PubChem ID:69981

(4-fluorophenyl)hydrazine hydrochloride Properties

Names and Identifiers

    • (4-Fluorophenyl)hydrazine hydrochloride
    • BIO-FARMA BF000369
    • 1-(4-FLUOROPHENYL)HYDRAZINE HYDROCHLORIDE
    • 4-FLUORPHENYL HYDRAZINE HYDROCHLORIDE
    • 4-FLUOROPHENYLHYDRAZINE HCL
    • P-FLUOROPHENYLHYDRAZINE HYDROCHLORIDE
    • P-FluoroPhenylHydrazineHcl
    • 4-Fluorophenylhydrazine hydrochloride
    • 4-Fluorophenylhydraz
    • 4-Fluorophenylhydrazinehy
    • 4-FLUOROPHENYLHYDROZINE HCL
    • 4-FluorPhenylHydrazineHydrochloride-
    • p-fluorophenylhydrazine monohydrochloride
    • (4-Fluorophenyl)hydrazine monohydrochloride
    • (4-Fluorophenyl)hydrazine HCl
    • Hydrazine, (4-fluorophenyl)-, monohydrochloride
    • p-FLUOROPHENYLHYDRAZINE HCL
    • 4-Fluorophenylhydraine hydrochloride
    • Hydrazine, (4-fluorophenyl)-, monohydrochloride (9CI)
    • Hydrazine, (p-fluorophenyl)-, hydrochloride (6CI, 7CI)
    • Hydrazine, (p-fluorophenyl)-, monohydrochloride (8CI)
    • (p-Fluorophenyl)hydrazine hydrochloride
    • NSC-75638
    • 4-fluorophenylhydrazine HCl salt
    • AM20060309
    • (4-fluorophenyl)hydrazinehydrochloride
    • J-501408
    • MFCD00012942
    • 4-fluorophenyhydrazine hydrochloride
    • (4-fluorophenyl)hydrazine.hydrochloride
    • F0246
    • (4-fluoro-phenyl)-hydrazine hydrochloride
    • FT-0618558
    • (4-fluorophenyl)hydrazine;hydrochloride
    • 823-85-8
    • (4-fluoro-phenyl) hydrazine hydrochloride
    • 4-fluorophenylhydrazine.HCl
    • BP-10736
    • SCHEMBL303900
    • 40594-35-2
    • CS-W007861
    • 4-fluorophenyl hydrazine hydrogen chloride
    • EINECS 254-990-6
    • NSC 75638
    • GS-6903
    • F0001-2110
    • (4-fluoro-phenyl)-hydrazine hydrochloride salt
    • FEKUXLUOKFSMRO-UHFFFAOYSA-N
    • p-fluorophenyl hydrazine hydrochloride
    • AKOS001476030
    • 4-fluorophenyl hydrazine hydrochloride
    • SY004780
    • EN300-20403
    • A21576
    • NSC75638
    • P16458
    • (4-fluorophenyl)-hydrazine hydrochloride
    • AC-445
    • (4-fluorophenyl)hydrazine HCl salt
    • (4-fluorophenyl) hydrazine hydrochloride
    • DTXSID40961005
    • EINECS 212-521-2
    • 4-Fluorophenylhydrazine hydrochloride, 97%
    • (4-Fluorophenyl)hydrazine--hydrogen chloride (1/1)
    • (4-fluorophenyl)hydrazine, hcl
    • CHEMBL4175125
    • FT-0658080
    • 4-Fluorophenylhydrazine hydrochloride,98%
    • 4-Fluorophenylhydrazinehydrochloride
    • DS-015952
    • DB-001297
    • MDL: MFCD00012942
    • InChIKey: FEKUXLUOKFSMRO-UHFFFAOYSA-N
    • Inchi: 1S/C6H7FN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H
    • SMILES: Cl.FC1C=CC(NN)=CC=1
    • BRN: 3627721

Computed Properties

  • Exact Mass: 162.03600
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 162.036
  • Heavy Atom Count: 10
  • Complexity: 79.1
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 2
  • XLogP3: nothing
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 38

Experimental Properties

  • LogP: 2.68660
  • PSA: 38.05000
  • Water Partition Coefficient: dissolution
  • Boiling Point: 226.7ºC at 760 mmHg
  • Melting Point: ≥300 °C (lit.)
  • Flash Point: 90.9℃
  • Color/Form: Light rose red powder
  • Solubility: dissolve in water

(4-fluorophenyl)hydrazine hydrochloride Security Information

  • Symbol: GHS07
  • WGK Germany:3
  • Safety Instruction: S26-S36-S36/37/39-S22
  • Packing Group:I; II; III
  • Risk Phrases:R20/21/22; R36/37/38; R40; R43
  • Dangerous goods sign: Xi
  • Hazardous Material transportation number:NONH for all modes of transport
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Prompt:warning
  • Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
  • PackingGroup:III
  • Risk Phrases: 36/37/38
  • Signal Word:Warning
  • HazardClass:6.1

(4-fluorophenyl)hydrazine hydrochloride Customs Data

  • HS CODE:29280090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

(4-fluorophenyl)hydrazine hydrochloride Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0034I9-5g
4-Fluorophenylhydrazine Hydrochloride
823-85-8 97%
5g
$6.00 2025-02-19
A2B Chem LLC
AB45009-5g
(4-Fluorophenyl)hydrazine, HCl
823-85-8 97%
5g
$6.00 2024-04-19
Aaron
AR0034QL-5g
4-Fluorophenylhydrazine Hydrochloride
823-85-8 97%
5g
$4.00 2025-01-21
Ambeed
A337323-5g
(4-Fluorophenyl)hydrazine hydrochloride
823-85-8 97%
5g
$8.0 2025-03-01
Apollo Scientific
PC4156-25g
4-Fluorophenylhydrazine hydrochloride
823-85-8 97%
25g
£15.00 2025-02-21
Enamine
EN300-20403-0.05g
(4-fluorophenyl)hydrazine hydrochloride
823-85-8 95%
0.05g
$19.0 2023-09-16
Life Chemicals
F0001-2110-0.25g
(4-fluorophenyl)hydrazine hydrochloride
823-85-8 95%+
0.25g
$18.0 2023-09-07
Oakwood
001712-1g
4-Fluorophenylhydrazine hydrochloride
823-85-8 98%
1g
$9.00 2024-07-19
TRC
F594225-2.5g
(4-Fluorophenyl)hydrazine hydrochloride
823-85-8
2.5g
$ 52.00 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A15624-5g
4-Fluorophenylhydrazine hydrochloride, 97%
823-85-8 97%
5g
¥353.00 2023-02-25

(4-fluorophenyl)hydrazine hydrochloride Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ;  < 20 °C; 3 h, reflux
Reference
Design, synthesis and pharmacological evaluation of 6,7-disubstituted-4-phenoxyquinoline derivatives as potential antitumor agents
Zhou, Shunguang; et al, Bioorganic Chemistry, 2014, 57, 30-42

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C
1.2 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Water ;  0 °C
Reference
Design, synthesis and biological evaluation of glutamic acid derivatives as anti-oxidant and anti-inflammatory agents
Pagire, Suvarna H.; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(3), 529-532

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Hexadecyltrimethylammonium bromide ,  Cuprous iodide ,  N1,N2-Bis(2,6-dimethylphenyl)ethanediamide Solvents: Water ;  15 min, 80 °C
1.2 Reagents: Hydrazine hydrate (1:1) ;  6 - 7 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
Reference
Synthesis of Aryl Hydrazines via CuI/BMPO Catalyzed Cross-Coupling of Aryl Halides with Hydrazine Hydrate in Water
Kumar, Siripuram Vijay; et al, Chinese Journal of Chemistry, 2018, 36(11), 1003-1006

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Hexadecyltrimethylammonium bromide ,  Copper bromide (CuBr) ,  N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)ethanediamide Solvents: Water ;  10 min, 110 °C
1.2 Reagents: Tripotassium phosphate ,  Hydrazine hydrate (1:1) ;  5 min, 110 °C; 1 h, 110 °C; 110 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  pH 3 - 4, rt; rt
Reference
Facile and convenient synthesis of aryl hydrazines via copper-catalyzed C-N cross-coupling of aryl halides and hydrazine hydrate
Kurandina, Daria V.; et al, Tetrahedron, 2014, 70(26), 4043-4048

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Nickel bromide ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Dimethyl sulfoxide ;  40 °C
1.2 Reagents: tert-Butyl carbazate Solvents: Dimethyl sulfoxide ;  20 min, 120 °C
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  4 h, rt
Reference
Continuous flow synthesis of arylhydrazines via nickel/photoredox coupling of tert-butyl carbazate with aryl halides
Mata, Alejandro; et al, Chemical Communications (Cambridge, 2020, 56(93), 14621-14624

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Zinc ,  Nickel dichloride Solvents: Tetrahydrofuran
Reference
Novel chemoselective reduction of aryldiazonium fluoroborates with Zn-NiCl2.6H2O-THF
Bandgar, B. P.; et al, Journal of Chemical Research, 1999, (12), 714-715

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  24 h, rt
Reference
Nickel-catalyzed N-arylation of benzophenone hydrazone with bromoarenes
Wu, Wei; et al, RSC Advances, 2014, 4(7), 3364-3367

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  30 s, rt
Reference
Microwave-Assisted Rapid One-Pot Synthesis of Fused and Non-Fused Indoles and 5-[18F]Fluoroindoles from Phenylazocarboxylates
Kruell, Jasmin; et al, Chemistry - A European Journal, 2017, 23(64), 16174-16178

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ;  1 h, 10 °C
1.2 Reagents: Stannous chloride Solvents: Water ;  50 min, 10 °C
Reference
Olefin Hydroarylation Catalyzed by (pyridyl-indolate)Pt(II) Complexes: Catalytic Efficiencies and Mechanistic Aspects
Suslick, Benjamin A. ; et al, ACS Catalysis, 2017, 7(7), 4313-4322

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Acetic acid ,  Zinc ;  30 s, 60 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  30 s, rt
Reference
Microwave-Assisted Rapid One-Pot Synthesis of Fused and Non-Fused Indoles and 5-[18F]Fluoroindoles from Phenylazocarboxylates
Kruell, Jasmin; et al, Chemistry - A European Journal, 2017, 23(64), 16174-16178

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(triphenylphosphine)nickel dichloride ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: 1,4-Dioxane ;  5 h, 50 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  24 h, rt
Reference
Nickel-catalyzed N-arylation of benzophenone hydrazone with bromoarenes
Wu, Wei; et al, RSC Advances, 2014, 4(7), 3364-3367

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  overnight, reflux
2.1 Reagents: Sodium tert-butoxide Catalysts: Bis(triphenylphosphine)nickel dichloride ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: 1,4-Dioxane ;  5 h, 50 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  24 h, rt
Reference
Nickel-catalyzed N-arylation of benzophenone hydrazone with bromoarenes
Wu, Wei; et al, RSC Advances, 2014, 4(7), 3364-3367

Synthetic Circuit 13

Reaction Conditions
1.1 -
2.1 Reagents: Acetic acid ,  Zinc ;  30 s, 60 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ;  30 s, rt
Reference
Microwave-Assisted Rapid One-Pot Synthesis of Fused and Non-Fused Indoles and 5-[18F]Fluoroindoles from Phenylazocarboxylates
Kruell, Jasmin; et al, Chemistry - A European Journal, 2017, 23(64), 16174-16178

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Deuterium chloride Solvents: Acetonitrile-d3 ,  Water-d2
Reference
The Trapping of Phenyldiazenes in Cycloaddition Reactions
Fehler, Stefanie K.; et al, Angewandte Chemie, 2014, 53(42), 11361-11365

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Acetonitrile-d3 ,  Water-d2
2.1 Reagents: Deuterium chloride Solvents: Acetonitrile-d3 ,  Water-d2
Reference
The Trapping of Phenyldiazenes in Cycloaddition Reactions
Fehler, Stefanie K.; et al, Angewandte Chemie, 2014, 53(42), 11361-11365

(4-fluorophenyl)hydrazine hydrochloride Raw materials

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Suzhou Senfeida Chemical Co., Ltd
(CAS:823-85-8)4-Fluorophenylhydrazine hydrochloride
sfd6213
Purity:99.9%
Quantity:200kg
Price($):discuss personally